molecular formula C24H25ClFN5O2 B12422622 Dacomitinib-d10

Dacomitinib-d10

Cat. No.: B12422622
M. Wt: 480.0 g/mol
InChI Key: LVXJQMNHJWSHET-BPMCBVMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

Dacomitinib-d10 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include hydrazine hydrate and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinazoline derivatives, while reduction reactions may yield aminoquinazoline derivatives .

Scientific Research Applications

Dacomitinib-d10 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A first-generation EGFR tyrosine kinase inhibitor.

    Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.

    Osimertinib: A third-generation EGFR tyrosine kinase inhibitor.

Uniqueness

Dacomitinib-d10 is unique due to its irreversible binding to the EGFR family kinases, providing a longer duration of action compared to reversible inhibitors like gefitinib and erlotinib . Additionally, this compound has broader activity against multiple members of the EGFR family, making it more effective in certain cancer types .

Properties

Molecular Formula

C24H25ClFN5O2

Molecular Weight

480.0 g/mol

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D2,3D2,4D2,9D2,10D2

InChI Key

LVXJQMNHJWSHET-BPMCBVMYSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Origin of Product

United States

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